molecular formula C16H21NO B6749635 Cyclopropyl-(2,5-dimethyl-3-phenylpyrrolidin-1-yl)methanone

Cyclopropyl-(2,5-dimethyl-3-phenylpyrrolidin-1-yl)methanone

Cat. No.: B6749635
M. Wt: 243.34 g/mol
InChI Key: LLVOYTFWXCUXMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl-(2,5-dimethyl-3-phenylpyrrolidin-1-yl)methanone is a synthetic organic compound characterized by its unique cyclopropyl and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl-(2,5-dimethyl-3-phenylpyrrolidin-1-yl)methanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl ketones with 2,5-dimethyl-3-phenylpyrrolidine in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl-(2,5-dimethyl-3-phenylpyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl or pyrrolidine rings, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, mild acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, often under reflux conditions.

Major Products:

    Oxidation: Formation of cyclopropyl carboxylic acids or ketones.

    Reduction: Formation of cyclopropyl alcohols.

    Substitution: Formation of substituted cyclopropyl or pyrrolidine derivatives.

Scientific Research Applications

Cyclopropyl-(2,5-dimethyl-3-phenylpyrrolidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of novel materials with specific mechanical or chemical properties.

Mechanism of Action

The mechanism of action of Cyclopropyl-(2,5-dimethyl-3-phenylpyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Cyclopropyl ketones: Share the cyclopropyl moiety and exhibit similar reactivity.

    Pyrrolidine derivatives: Contain the pyrrolidine ring and are used in similar applications.

    Phenyl-substituted compounds: Have phenyl groups that contribute to their chemical properties.

Uniqueness: Cyclopropyl-(2,5-dimethyl-3-phenylpyrrolidin-1-yl)methanone is unique due to the combination of its cyclopropyl, pyrrolidine, and phenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

cyclopropyl-(2,5-dimethyl-3-phenylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c1-11-10-15(13-6-4-3-5-7-13)12(2)17(11)16(18)14-8-9-14/h3-7,11-12,14-15H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVOYTFWXCUXMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(N1C(=O)C2CC2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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